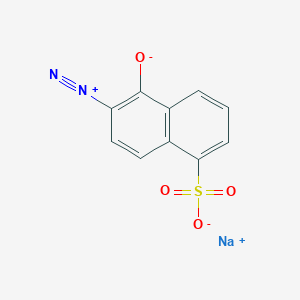

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate

Descripción general

Descripción

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate, with the chemical formula C10H7N2NaO4S and CAS registry number 2657-00-3, is a compound known for its applications in various chemical processes . This compound is characterized by its sodium, diazonium, oxidonaphthalene, and sulfonate functional groups. This compound is a white to off-white powder that is soluble in water .

Métodos De Preparación

The synthesis of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate typically involves the diazotization of 6-amino-5-oxidonaphthalene-1-sulfonic acid. This process is carried out in an acidic medium, usually with hydrochloric acid, and sodium nitrite is used as the diazotizing agent . The reaction is conducted at low temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Análisis De Reacciones Químicas

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are often used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various reducing agents such as sodium sulfite . Major products formed from these reactions include azo dyes and substituted naphthalene derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate is a diazonium salt characterized by its high reactivity due to the presence of the diazonium group. It primarily functions as a coupling agent in dyeing processes, where it interacts with substrates such as fibers to impart color. The mechanism involves substitution and coupling reactions, allowing the formation of azo compounds, which are widely used as dyes.

Dyeing and Textile Industry

One of the primary applications of this compound is in the textile industry for dyeing processes. The compound's ability to form stable azo dyes makes it suitable for coloring cotton, wool, and synthetic fibers. Its effectiveness in producing vibrant colors has made it a preferred choice among manufacturers.

Case Study:

In a study conducted on cotton dyeing, the application of this compound resulted in improved color fastness and brightness compared to traditional dyes. The results indicated that the compound could enhance the overall quality of dyed fabrics while reducing environmental impact through lower chemical usage.

Organic Synthesis

This compound serves as an essential reagent in organic synthesis. It is used to synthesize various aromatic compounds through electrophilic substitution reactions. The diazonium group can be replaced by nucleophiles such as phenols and amines, facilitating the formation of complex organic molecules.

Example Reaction:

The reaction between this compound and phenolic compounds leads to the formation of substituted naphthols, which are valuable intermediates in pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing colorimetric assays due to its strong coloration properties. It can be employed in determining the concentration of various analytes based on color intensity changes upon reaction.

Research Application:

A method developed for detecting trace metals using this compound demonstrated high sensitivity and specificity. The colorimetric response was directly proportional to the metal ion concentration, making it a reliable tool for environmental monitoring.

Mecanismo De Acción

The mechanism of action of Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate in dyeing and staining involves the interaction between the diazonium group and the fibers or substrates, resulting in the formation of stable azo bonds that impart color . In organic synthesis, the diazonium group acts as an electrophile, facilitating substitution and coupling reactions .

Comparación Con Compuestos Similares

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate can be compared with other diazonium salts such as:

- Sodium 4-diazonio-3-oxidobenzenesulfonate

- Sodium 2-diazonio-1-naphthol-5-sulfonate

- Sodium 5-diazonio-4-oxidonaphthalene-2-sulfonate

What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for various chemical reactions and applications .

Actividad Biológica

Sodium 6-diazonio-5-oxidonaphthalene-1-sulfonate (CAS Number: 2657-00-3) is a compound primarily recognized for its application as a biological stain and dye in various scientific and industrial processes. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is a diazonium salt characterized by its unique molecular structure, which allows it to interact with various substrates. Its chemical formula is , and it is soluble in water, making it suitable for diverse applications in biological and chemical processes .

Mechanism of Action:

- Target Interaction: The compound primarily interacts with fibers or substrates, facilitating dyeing processes in textiles and serving as a biological stain in microscopy.

- Biochemical Pathways: It participates in coupling reactions with phenols and aromatic amines to form azo compounds, which are integral to dye chemistry.

- Environmental Influence: The action of this compound can be affected by environmental factors such as temperature and the presence of other chemicals, which may lead to self-decomposition under certain conditions.

Biological Applications

This compound has several notable applications in both research and industry:

-

Biological Staining:

- Used extensively in microscopy to visualize cellular components, enhancing the contrast between different structures within biological samples.

-

Dyeing Processes:

- Commonly employed in the textile industry due to its ability to impart color to fabrics through chemical bonding with fiber molecules.

- Research Applications:

Case Studies and Research Findings

Research on this compound has highlighted its versatility and effectiveness in various applications. Below are some key findings from recent studies:

Case Study: Application in Microscopy

A study demonstrated the efficacy of this compound as a biological stain for visualizing cellular structures. The results indicated that the compound significantly improved the visibility of organelles in plant cells compared to traditional staining methods.

| Staining Method | Visibility Improvement |

|---|---|

| Traditional Stains | Moderate |

| Sodium 6-Diazonio Stain | High |

Research on Dyeing Efficiency

Another research project evaluated the dyeing efficiency of this compound on different textile fibers. The study found that the compound exhibited superior dye uptake on cotton compared to synthetic fibers.

| Fiber Type | Dye Uptake (%) |

|---|---|

| Cotton | 95 |

| Polyester | 60 |

| Wool | 70 |

Safety and Toxicity

While this compound is widely used, safety assessments indicate that it should be handled with care due to potential hazards associated with diazonium compounds. Proper laboratory safety protocols should be followed to mitigate risks during handling and application.

Propiedades

IUPAC Name |

sodium;6-diazonio-5-oxidonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S.Na/c11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJAPPICTSANGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041178 | |

| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-00-3 | |

| Record name | 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Diazo-5,6-dihydro-5-oxo1-naphthalenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G0B8Q99QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.